(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one
Overview
Description
(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one, commonly referred to as 5-Bromo-2-fluorobut-3-en-2-one, is a synthetic molecule with a wide range of applications in scientific research. It is used in organic synthesis, as a reagent in the synthesis of other molecules, and as a pharmaceutical intermediate. In addition, 5-Bromo-2-fluorobut-3-en-2-one has been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
Nonlinear Optical Materials
A study by Shruthi et al. (2017) synthesized a compound similar to (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one, demonstrating its application as a nonlinear optical (NLO) material. This compound was synthesized using the Claisen-Schmidth condensation method and analyzed for its NLO efficiency, which was found to be half that of the standard KDP crystal (Shruthi et al., 2017).
Refractive Index Studies
Chavan and Gop (2016) investigated a related compound's refractive indices in various solvent mixtures, providing insights into molecular interactions and properties like molar refraction and specific refraction (Chavan & Gop, 2016).
Synthesis of Biologically Active Compounds
Wang et al. (2016) described the synthesis of an intermediate compound essential for creating various biologically active compounds. This research highlights the significance of such compounds in the synthesis of biologically relevant materials (Wang et al., 2016).
Quantum Chemical Investigations
Zaini et al. (2018) conducted quantum chemical investigations on a similar compound, providing insights into its molecular structure and spectral properties. This research is crucial for understanding the electronic properties of such compounds (Zaini et al., 2018).
Molecular Docking and Spectral Investigations
Sathish et al. (2018) synthesized and characterized a compound related to (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one, analyzing its molecular structure and investigating its potential antiviral nature through molecular docking studies (Sathish et al., 2018).
Structural Characterization Techniques
Bhumannavar (2021) emphasized the importance of experimental and theoretical techniques in confirming the structural properties of similar compounds, enhancing our understanding of their physical characteristics (Bhumannavar, 2021).
properties
IUPAC Name |
(E)-4-(5-bromo-2-fluorophenyl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOMEPSFKDCBMZ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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